4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a dichlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the attachment of the azepane ring. Common synthetic routes may include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of Azepane Ring: This can be done through nucleophilic substitution reactions using azepane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
- 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is unique due to the specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3S2/c23-18-10-7-16(13-19(18)24)20-14-31-22(25-20)26-21(28)15-5-8-17(9-6-15)32(29,30)27-11-3-1-2-4-12-27/h5-10,13-14H,1-4,11-12H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSAWAYCOLIPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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